2-(3-chlorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
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Overview
Description
2-(3-Chlorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a pyridinyl group, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the chlorophenyl and pyridinyl groups. Common synthetic routes may involve the use of reagents such as hydrazine derivatives, chlorinated aromatic compounds, and pyridine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(3-Chlorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are used in various chemical and pharmaceutical applications.
Pinacol Boronic Esters: These compounds are valuable building blocks in organic synthesis and share some reactivity patterns with the target compound.
Uniqueness
2-(3-Chlorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is unique due to its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C21H12ClN5O2 |
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Molecular Weight |
401.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
InChI |
InChI=1S/C21H12ClN5O2/c22-13-6-5-7-14(12-13)27-21(28)16-9-2-1-8-15(16)18(25-27)20-24-19(26-29-20)17-10-3-4-11-23-17/h1-12H |
InChI Key |
RKZRXKWQVLOEOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CC=CC=N5 |
Origin of Product |
United States |
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